![molecular formula C7H9N3O2 B1418292 N'-hydroxy-5-methoxypyridine-2-carboximidamide CAS No. 327056-65-5](/img/structure/B1418292.png)
N'-hydroxy-5-methoxypyridine-2-carboximidamide
Overview
Description
N-hydroxy-5-methoxypyridine-2-carboximidamide, also known as N-hydroxy-5-methoxypyridine-2-carboximidamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a range of biochemical and physiological studies. This compound has been used to study the mechanism of action of drugs, as well as to identify potential therapeutic targets. In addition, it has been used to study the biochemical and physiological effects of drugs and to assess their potential for therapeutic use.
Scientific Research Applications
Subheading
Use in Extracting Copper(II) from Chloride SolutionsHydrophobic N′-alkyloxypyridine-2-carboximidamides, including structures similar to N'-hydroxy-5-methoxypyridine-2-carboximidamide, have been effective in extracting copper(II) from chloride solutions. Factors such as extractant structure, metal concentration, and chloride ion concentration significantly influence the extraction process. These compounds show potential in selective copper(II) recovery, especially from concentrated solutions, and their complexation behavior plays a crucial role in this process (Wojciechowska et al., 2017).
Iron Mobilization in Medical Research
Subheading
Role in Iron Chelation and MobilizationDerivatives of 2-hydroxypyridine-N-oxide, which include compounds similar to this compound, have shown effectiveness in mobilizing iron from human transferrin and horse spleen ferritin. These compounds outperform desferrioxamine in iron removal and are being explored for their potential in treating iron overload and related disorders (Kontoghiorghes, 1987).
Mechanism of Action
Mode of Action
It is known that the mode of action of many compounds involves the formation of hydrogen bonds and optimized hydrophobic interactions, which both stabilize the ligands at the target site and help alter binding affinity and drug efficacy .
Biochemical Pathways
It is known that many compounds can affect numerous interrelated pathways leading to the progression of various biological processes .
properties
IUPAC Name |
N'-hydroxy-5-methoxypyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOLRMCSKVOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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